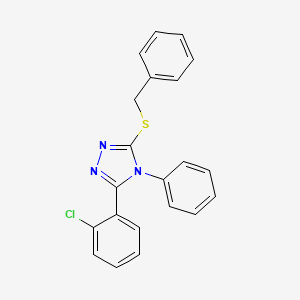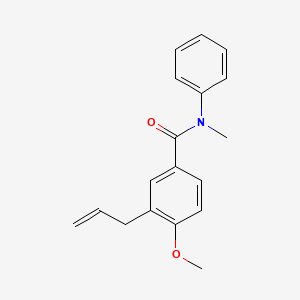![molecular formula C19H29N3O2 B4837829 N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4837829.png)
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide, also known as NMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMPB is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including immune response, inflammation, and pain perception.
Wirkmechanismus
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is widely expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. GPR35 activation has been linked to various physiological processes, including immune response, inflammation, and pain perception. N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide binding to GPR35 inhibits its activation, leading to downstream effects, including reduced inflammation and pain perception.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the expression of various cancer-promoting genes, induce apoptosis, and reduce tumor size. In inflammatory bowel disease, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce inflammation and improve intestinal barrier function. In neuropathic pain, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce pain perception and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide is its selectivity for GPR35, which allows for targeted inhibition of downstream effects. Additionally, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic development. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide. One area of interest is the development of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide in combination with other therapies for cancer, inflammatory bowel disease, and neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide and its downstream effects in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neuropathic pain. In cancer research, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In inflammatory bowel disease, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce inflammation and improve intestinal barrier function. In neuropathic pain, N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to reduce pain perception and improve motor function.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(20-8-11-21-12-14-24-15-13-21)18-6-4-17(5-7-18)16-22-9-2-1-3-10-22/h4-7H,1-3,8-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMZWKPDQBGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)

![3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
![12-isobutyl-9-(isobutylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B4837798.png)
![N-[4-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4837799.png)
![4-[5-(2-methylphenoxy)pentyl]morpholine](/img/structure/B4837803.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837805.png)
![5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4837819.png)
![N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4837827.png)
![N-{[(3-methylbutyl)amino]carbonothioyl}benzamide](/img/structure/B4837834.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-2-pyrimidinylcyclohexanecarboxamide](/img/structure/B4837836.png)